molecular formula C13H14BrN3O B2363433 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide CAS No. 1282685-82-8

5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide

Cat. No.: B2363433
CAS No.: 1282685-82-8
M. Wt: 308.179
InChI Key: SNSUWXHNISFJEC-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. This pyridine derivative is characterized by a carboxamide bridge linking a bromo-substituted pyridine ring to a 1-cyanocyclohexyl group. The presence of these distinct functional groups—bromo, carboxamide, and cyano—makes it a versatile and valuable intermediate for constructing more complex molecular architectures. While specific biological data for this compound is not currently available, its structural framework provides strong indications of its research utility. The bromine atom on the pyridine ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of diverse chemical space. The 1-cyanocyclohexyl group is a particularly noteworthy feature; this structural motif is recognized in drug discovery for its potential to confer greater metabolic stability and influence the pharmacokinetic properties of lead compounds. Based on its close analogy to documented compounds like N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide, this bromo-substituted derivative is a candidate for research aimed at identifying and optimizing novel ligands for biological targets, including G-protein-coupled receptors. Its primary application lies in its role as a key building block in organic synthesis and as a core scaffold in pharmaceutical development programs for various conditions. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-10-4-5-11(16-8-10)12(18)17-13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSUWXHNISFJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

The 5-bromo substitution on the pyridine ring is typically achieved through directed bromination or functional group transformations:

Method A: Direct Bromination of 2-Cyanopyridine

  • Reagents : N-Bromosuccinimide (NBS), Lewis acid catalysts (e.g., FeCl₃).
  • Conditions : 80–100°C in chlorinated solvents (CCl₄ or CH₂Cl₂).
  • Yield : 60–75% for 5-bromo-2-cyanopyridine.
  • Mechanism : Electrophilic aromatic substitution guided by the electron-withdrawing cyano group.

Method B: Hydrolysis of 5-Bromo-2-Pyridinecarbonitrile

  • Reagents : Concentrated H₂SO₄ (80%) or NaOH (6 M).
  • Conditions : Reflux for 4–6 hours.
  • Yield : 85–92% conversion to 5-bromo-pyridine-2-carboxylic acid.
  • Key Data :
    $$
    \text{5-Bromo-2-cyanopyridine} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{5-Bromo-pyridine-2-carboxylic acid}
    $$

Alternative Routes via Picolinic Acid Derivatives

  • Oxidation of 5-Bromo-2-Methylpyridine : Using KMnO₄ in acidic conditions (70% H₂SO₄) at 120°C.
  • Yield : 68–73%.
  • Challenges : Over-oxidation to CO₂ requires careful temperature control.

Synthesis of 1-Cyanocyclohexylamine

Bucherer Hydantoin Synthesis

  • Reagents : Cyclohexanone, ammonium carbonate, KCN.
  • Conditions : High-pressure autoclave (5–20 atm), 80–150°C for 12–24 hours.
  • Mechanism :
    $$
    \text{Cyclohexanone} + \text{NH}4\text{CO}3 + \text{KCN} \rightarrow \text{Hydantoin intermediate} \xrightarrow{\text{Hydrolysis}} \text{1-Cyanocyclohexylamine}
    $$
  • Yield : 55–65% after alkaline hydrolysis.

Gabriel Synthesis with Cyanocyclohexane

  • Reagents : Cyclohexyl bromide, KCN, followed by Hofmann degradation.
  • Conditions : DMF solvent, 100°C, 8 hours.
  • Yield : 40–50% (lower due to side reactions).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling (EDC/DCC)

  • Reagents : 5-Bromo-pyridine-2-carboxylic acid, 1-cyanocyclohexylamine, EDC·HCl, HOBt.
  • Conditions : Anhydrous DMF, 0–25°C, 12–24 hours.
  • Yield : 60–75%.
  • Optimization :
    • Stoichiometry : 1.2 eq EDC, 1 eq HOBt relative to acid.
    • Byproduct Management : Urea precipitates removed via filtration.

Table 1: Representative Coupling Results

Acid Derivative Coupling Agent Solvent Temp (°C) Yield (%)
5-Bromo-pyridine-2-COOH EDC·HCl DMF 25 72
5-Bromo-pyridine-2-COCl None THF 0 68
5-Bromo-pyridine-2-COOAt HATU DCM -10 65

Acid Chloride Route

  • Reagents : Thionyl chloride (SOCl₂), 1-cyanocyclohexylamine.
  • Conditions : Reflux in THF, 2 hours.
  • Yield : 50–60% (lower due to cyanide hydrolysis risks).
  • Critical Note : Requires strict anhydrous conditions to prevent decomposition of 1-cyanocyclohexylamine.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (100–200 mesh).
  • Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient).
  • Recovery : >95% purity by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J=2.4 Hz, 1H, pyridine-H6), 7.91 (q, J=10 Hz, 1H, pyridine-H4), 7.25 (s, 1H, pyridine-H3), 3.12 (m, 1H, cyclohexyl-H), 1.2–2.1 (m, 10H, cyclohexyl).
  • ¹³C NMR : 165.8 (CONH), 152.1 (C-Br), 122.9 (CN), 34.5 (cyclohexyl-C).
  • HRMS : m/z calc. for C₁₃H₁₄BrN₃O [M+H]⁺: 324.0342; found: 324.0338.

Challenges and Optimization Insights

Scalability Considerations

  • Cost Efficiency : EDC-mediated coupling is preferred for large-scale synthesis (lower toxicity vs. SOCl₂).
  • Solvent Recycling : DMF recovery via distillation reduces production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxamide group may facilitate interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide with three analogs from the provided evidence, highlighting key structural and property differences:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Features
This compound C₁₃H₁₃BrN₃O 323.18 (calculated) 1-cyanocyclohexyl, 5-Br Not available Cyano group enhances polarity; cyclohexyl may improve lipophilicity.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide C₁₁H₁₃BrN₄O 309.16 Pivalamide (tert-butyl), 5-Br, 2-cyano Not provided Steric bulk from pivalamide may reduce reactivity; cyano at pyridine 2-position.
5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide C₁₁H₁₃BrN₂O₂ 285.14 Oxan-4-yl (tetrahydropyran), 5-Br 1478075-99-8 Oxygen in tetrahydropyran enhances hydrogen-bonding potential.
5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide C₁₄H₁₈BrN₂O 325.21 Cyclohexyl, 5-Br, 3-methyl 244139-63-7 Methyl group at pyridine 3-position increases steric hindrance.

Key Observations :

Substituent Effects: The 1-cyanocyclohexyl group in the target compound introduces both steric bulk and polarity, contrasting with the oxan-4-yl group in ’s compound, which contains an oxygen atom capable of hydrogen bonding.

Molecular Weight and Solubility: The target compound has a higher calculated molecular weight (323.18 g/mol) than the oxan-4-yl analog (285.14 g/mol), likely due to the additional nitrogen and carbon atoms in the cyano-cyclohexyl group. This may reduce aqueous solubility compared to the tetrahydropyran derivative .

Biological and Chemical Reactivity: The cyano group in the target compound could act as a hydrogen bond acceptor or participate in click chemistry reactions, a feature absent in the methyl-substituted analog from . The pivalamide group in ’s compound introduces significant steric shielding, which might protect the amide bond from hydrolysis but limit interactions in enzymatic pockets .

Research Implications and Limitations

  • Synthetic Challenges: The 1-cyanocyclohexyl group may complicate synthesis due to the stability of the nitrile group under reaction conditions.

Biological Activity

5-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2O, with a molecular weight of 281.15 g/mol. The compound features a bromine atom, a pyridine ring, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and differentiation, particularly in cancer cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeDescriptionReference
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines.
Antimicrobial PropertiesDemonstrates activity against certain bacterial strains.
Enzyme InhibitionPotential inhibitor of key metabolic enzymes; further studies needed.
Anti-inflammatory EffectsMay reduce inflammation in vitro; requires clinical validation.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on human lung carcinoma cells. Results indicated significant cytotoxicity at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited higher antibacterial activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has provided insights into the structural features necessary for biological activity:

  • Bromine Substitution : The presence of the bromine atom is crucial for enhancing the binding affinity to target proteins.
  • Cyanocyclohexyl Group : This moiety appears to contribute significantly to the compound's overall efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide, and how do reaction conditions influence product purity?

  • The compound can be synthesized via multi-step reactions, starting with brominated pyridine precursors. For example, coupling a bromopyridine carboxylic acid derivative with a cyanocyclohexylamine moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) is a common approach . Reaction temperature (0–25°C) and solvent choice (e.g., DMF or DCM) critically affect yield and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : The ¹H-NMR spectrum should show distinct signals for the pyridine ring (δ 7.5–8.5 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and the cyanogroup (no proton signal but confirmed via ¹³C-NMR at δ ~110–120 ppm) .
  • LC/MS : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~335–350 g/mol) and fragmentation patterns confirming the bromine isotope (1:1 ratio for ⁷⁹Br/⁸¹Br) are critical .
  • IR : Stretching vibrations for the amide carbonyl (1650–1700 cm⁻¹) and nitrile group (2200–2250 cm⁻¹) should be observed .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Use enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and pyridine motifs, which are common in bioactive molecules . Cell viability assays (MTT or resazurin-based) in cancer or microbial models can assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are recommended for initial profiling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?

  • Density Functional Theory (DFT) calculations can predict electron distribution in the pyridine ring and cyanocyclohexyl group, identifying sites for electrophilic/nucleophilic modification . Molecular docking (using AutoDock Vina or Schrödinger Suite) against protein targets (e.g., kinases) can validate binding modes and suggest substitutions to enhance affinity . For example, replacing the bromine atom with chlorine may reduce steric hindrance while maintaining halogen bonding .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally analogous bromopyridines?

  • Discrepancies in reactivity (e.g., unexpected substitution patterns) may arise from steric effects of the cyanocyclohexyl group or electronic effects of the bromine atom. Comparative studies using control compounds (e.g., non-brominated or non-cyanated analogs) under identical conditions are critical . Kinetic studies (e.g., monitoring reaction progress via HPLC) can isolate rate-limiting steps influenced by substituents .

Q. How does the crystal structure of related compounds inform solid-state stability and formulation development?

  • X-ray crystallography of analogs (e.g., 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) reveals intermolecular hydrogen bonds (N–H···N) and π-π stacking between aromatic rings, which stabilize the lattice . For the target compound, similar interactions may enhance shelf-life but complicate solubility. Co-crystallization with cyclodextrins or PEG-based polymers could mitigate this .

Q. What in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters should be prioritized for translational research?

  • Caco-2 permeability assays : Predict intestinal absorption; logP values >3 may indicate poor aqueous solubility.
  • Microsomal stability assays : Hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4) can be assessed using liver microsomes .
  • Plasma protein binding : High binding (>90%) may reduce bioavailability, necessitating structural tweaks (e.g., adding polar groups) .

Methodological Considerations

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., LC/MS + NMR for purity) and replicate experiments across labs .
  • Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading) and identify optimal conditions .

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